



A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclobuxine D

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Compound of Interest		
Compound Name:	Cyclobuxine D	
Cat. No.:	B190890	Get Quote

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Introduction

Cyclobuxine D is a naturally occurring steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1][2] It is derived from the cholesterol skeleton and is considered a secondary metabolite of these plants.[1][2] Historically, extracts from Buxus sempervirens have been used in traditional medicine, and modern research has identified **Cyclobuxine D** as one of the bioactive compounds.[2][3] This guide provides an in-depth overview of the physical and chemical properties of **Cyclobuxine D**, along with experimental protocols and an exploration of its biological activities and mechanisms of action.

Physical and Chemical Properties

Cyclobuxine D is a polycyclic organic compound characterized by a cyclopropane ring within a 9β,19-cyclopregnane structure and a 4-methylene group.[2] Its chemical structure is intermediate between lanosterol- and cholesterol-type steroids based on the substitution pattern at C-4 and C-14.[2]

Quantitative Data Summary

The key physical and chemical properties of **Cyclobuxine D** are summarized in the table below for easy reference and comparison.



Property	Value	References
IUPAC Name	(20S)-14-Methyl-3β,20- bis(methylamino)-4- methylidene-9,19-cyclo-5α,9β- pregnan-16α-ol	[2]
CAS Number	2241-90-9	[1][3][4][5]
Molecular Formula	C25H42N2O	[1][3][4][5]
Molecular Weight	386.61 g/mol	[1][3][4]
Appearance	Crystalline powder	[3][5]
Melting Point	237 °C[1], decomposes at 245- 247 °C[3]	[1][3]
Optical Rotation	[α]D23 +98° (in chloroform)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. [5]	[5]
Storage	Desiccate at -20°C[5] or store at 2°C - 8°C in a well-closed container.[1]	[1][5]

Experimental Protocols Isolation and Purification from Buxus sempervirens

Cyclobuxine D is typically isolated from the leaves and bark of Buxus species, where it is found in the highest concentrations.[2] The general methodology involves extraction followed by chromatographic separation.

Methodology:

• Extraction: Freshly cut shoots of Buxus sempervirens are boiled in ethanol to terminate enzymatic activity.[6] The plant material is then extracted with a solution of 0.5% acetic acid



in methanol.[6]

- Partitioning: The resulting extract is concentrated, and the solids are partitioned between 10% acetic acid and petroleum ether to remove lipids.[6]
- Chromatographic Separation: The aqueous layer containing the alkaloids is subjected to various chromatographic techniques to isolate Cyclobuxine D.[1]
- Characterization: The purity and structure of the isolated Cyclobuxine D are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

In Vitro Assay for Acetylcholine-Induced Muscle Contraction

The inhibitory effect of **Cyclobuxine D** on smooth muscle contraction can be assessed using an isolated tissue bath preparation.

Methodology:

- Tissue Preparation: A segment of the longitudinal muscle is isolated from the rabbit jejunum and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
- Contraction Induction: Acetylcholine is added to the organ bath to induce muscle contraction, which is recorded using an isometric force transducer.
- Inhibitory Assay: After establishing a stable contractile response to acetylcholine,
 Cyclobuxine D is added to the bath at varying concentrations to determine its inhibitory effect on the induced contractions.[4]

Biological Activity and Mechanism of Action

Cyclobuxine D exhibits a range of biological activities, including cardiovascular effects, anti-inflammatory properties, and potential anti-HIV activity.[2][4][7] Its mechanisms of action are multifaceted, involving interactions with various cellular targets.



Cardiovascular Effects

Cyclobuxine D has a significant bradycardic effect on the rat heart.[4] It also demonstrates protective effects on myocardial cells against ischemia and reperfusion injury by inhibiting the release of ATP metabolites and creatine phosphokinase.[2] One of the proposed mechanisms for its cardiovascular effects is the inhibition of voltage-gated Ca_v3.2 channels.[8]

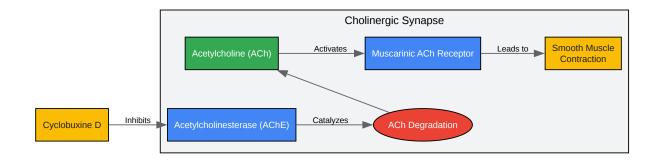


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Caption: Inhibition of Ca_v3.2 channels by Cyclobuxine D.

Neuromuscular Effects

Cyclobuxine D inhibits acetylcholine-induced contractions in isolated rabbit jejunum longitudinal muscle.[4] This suggests a potential interaction with cholinergic signaling pathways. One of the well-investigated negative pathways of **Cyclobuxine D** is the inhibition of acetylcholinesterase (AChE), which would lead to an increase in acetylcholine levels and subsequent cholinergic effects.[2]



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Caption: Proposed mechanism of **Cyclobuxine D** on cholinergic signaling.



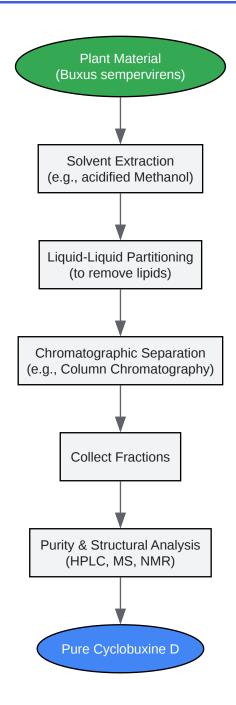
Anti-inflammatory and Anti-HIV Activity

Cyclobuxine D has demonstrated anti-inflammatory activity by reducing prostaglandin production and leukocyte migration in a dose-dependent manner.[2] This effect may be due to the inhibition of both pathways of arachidonic acid oxygenation.[2] Additionally, as a component of an herbal extract from B. sempervirens, **Cyclobuxine D** has shown potential anti-HIV effects by targeting the reverse transcriptase enzyme.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and characterization of **Cyclobuxine D** from its natural source.





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Caption: Workflow for **Cyclobuxine D** isolation and characterization.

Conclusion

Cyclobuxine D is a steroidal alkaloid with a well-defined chemical structure and a range of interesting physical properties. Its biological activities, particularly its effects on the cardiovascular and nervous systems, make it a compound of significant interest for further



research and potential therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers working with this natural product. Further investigation into its signaling pathways and pharmacological effects will continue to uncover its full potential.

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